molecular formula C20H23NO3 B2818412 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1396795-11-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2818412
CAS No.: 1396795-11-1
M. Wt: 325.408
InChI Key: QNJJBNBLRZPJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a bicyclic 1-hydroxy-2,3-dihydroindenyl moiety and a 4-methoxyphenyl group. The compound’s unique indenyl group may influence solubility, stereoelectronic properties, and binding interactions compared to simpler aromatic or aliphatic substituents.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJJBNBLRZPJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indene moiety along with a propanamide structure, which contributes to its unique chemical properties. The presence of a hydroxyl group and a methoxyphenyl group enhances its potential interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C19H23NO3
  • Molecular Weight : 313.39 g/mol

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways.
  • Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression, particularly in cancer cell lines.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines showed promising results:

Cell LineIC50 (µM)Effect
HeLa12.5Induced apoptosis
MCF-715.0Growth inhibition
A54910.0Cell cycle arrest

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Properties

The compound's structural characteristics suggest potential antioxidant activity. In vitro assays demonstrated that it could scavenge free radicals effectively, indicating a protective role against oxidative stress in cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To assess the cytotoxic effects on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability at concentrations above 10 µM, suggesting dose-dependent effects.
  • Neuroprotective Effects :
    • Objective : To investigate potential neuroprotective properties.
    • Findings : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name/Structure Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide (Target) Not provided Not provided Bicyclic indenyl, 4-methoxyphenyl propanamide -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) 375 134–178 Thiazole-oxadiazole core, methylphenyl group
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f) 541 (M-H)− 219–221 Indolyl, 4-methoxyphenyl ureido, fluorophenyl
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) Not provided Not provided Pyridyl, biphenylmethyl
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Not provided Not provided Pyrazole, 4-methoxyphenyl, hydroxamic acid
Key Observations:
  • Bicyclic vs.
  • 4-Methoxyphenyl Motif : Common in analogs like (S)-9f and ’s compound, this group may enhance binding through π-π interactions or methoxy-mediated hydrogen bonding .
  • Thermal Stability : Higher melting points (e.g., 219°C for (S)-9f) correlate with rigid structures like ureido linkages, suggesting the target’s indenyl group could similarly enhance stability .
GLUT4 Modulation

Compounds such as (S)-9f and analogs in bind to GLUT4, a glucose transporter implicated in metabolic disorders. The 4-methoxyphenyl ureido group in (S)-9f likely contributes to binding affinity, while the target’s indenyl group may alter interaction dynamics with hydrophobic pockets in the protein .

Enzyme Inhibition
  • Acetylcholinesterase (AChE): Propanamide derivatives like ZINC72065926 () inhibit AChE, a target for neurodegenerative diseases. The target’s indenyl group could mimic aromatic pharmacophores in known inhibitors .
Neuroinflammation Imaging

highlights a 4-methoxyphenyl-containing propanamide used for brain imaging. The target’s indenyl group may improve blood-brain barrier penetration compared to bulkier substituents like quinoline .

Docking Studies and Binding Affinities

references docking studies for GLUT4 inhibitors. The target’s methoxyphenyl and indenyl groups could be modeled to predict interactions with residues like Arg312 or Tyr292, leveraging hydrophobic and hydrogen-bonding interactions .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step procedures with careful optimization:

  • Stepwise Functionalization : Begin with the indene core, introducing the hydroxy group via oxidation, followed by methylamine coupling. The propanamide moiety is then appended using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during sensitive steps (e.g., amidation) to prevent side reactions.
    • Solvent Selection : Use polar aprotic solvents like DMSO or DMF to enhance solubility of intermediates .
    • Catalysts : Employ palladium catalysts for cross-coupling reactions involving aromatic groups .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, and employ protective groups (e.g., tert-butyloxycarbonyl for amines) to prevent undesired side products .

Basic: Which analytical techniques are most effective for characterizing structural integrity?

Answer:
Key techniques for structural validation include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Resolve stereochemistry at the inden-1-yl hydroxy group and confirm methoxyphenyl substitution patterns. Use deuterated DMSO for solubility .
  • High-Performance Liquid Chromatography (HPLC) :
    • Purity Assessment : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • X-ray Crystallography :
    • SHELX Suite : Refine crystal structures using SHELXL for high-resolution data. Address disorder in the dihydroindenyl moiety via iterative refinement .

Basic: How to design initial biological activity assays for therapeutic potential evaluation?

Answer:

  • Receptor Binding Assays :
    • Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to assess affinity for target receptors (e.g., GPCRs or kinases). Bradford assays ( ) can quantify protein concentrations in receptor preparations .
  • Cellular Viability Assays :
    • Apply MTT or resazurin assays in cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer or immune cells). Normalize data to solvent controls .

Advanced: How to address discrepancies in crystallographic data during structural refinement?

Answer:

  • Data Validation :
    • Use WinGX to analyze residual density maps. If the hydroxy group shows disorder, apply twin refinement (SHELXL) or split-site occupancy modeling .
  • Cross-Validation :
    • Compare NMR-derived torsion angles with crystallographic data. Discrepancies may indicate conformational flexibility in solution .

Advanced: What computational strategies validate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding poses in receptor active sites. Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories.
  • Experimental Validation :
    • Mutagenesis studies (e.g., alanine scanning) can confirm critical residues identified in docking. Correlate with SPR (surface plasmon resonance) binding kinetics .

Advanced: How to resolve contradictions between in vitro binding and cellular activity data?

Answer:

  • Triangulation Approach :
    • Permeability Assays : Measure cellular uptake via LC-MS to rule out poor membrane penetration .
    • Off-Target Screening : Use kinome-wide profiling to identify unintended interactions that may mask cellular effects .
    • Metabolite Analysis : HPLC-MS can detect intracellular degradation products that reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.